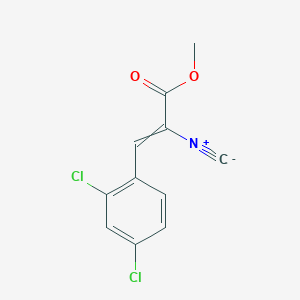
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is an organic compound that features a dichlorophenyl group attached to an isocyanopropenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for higher yields and reduced waste.
化学反应分析
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles in pests, leading to their immobilization.
相似化合物的比较
Similar Compounds
Methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate: Similar in structure but lacks the isocyanate group.
2,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl and isocyanate groups but lacks the ester functionality.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of both the dichlorophenyl and isocyanopropenoate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
76202-95-4 |
|---|---|
分子式 |
C11H7Cl2NO2 |
分子量 |
256.08 g/mol |
IUPAC 名称 |
methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-14-10(11(15)16-2)5-7-3-4-8(12)6-9(7)13/h3-6H,2H3 |
InChI 键 |
SZGMKHQYIJUTHT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

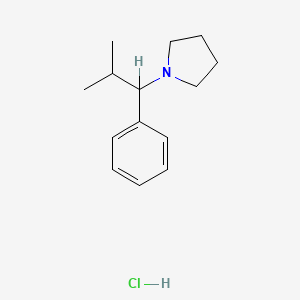
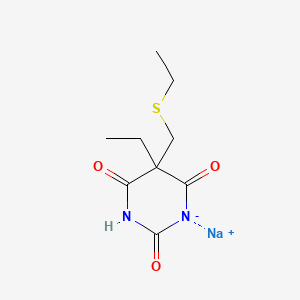
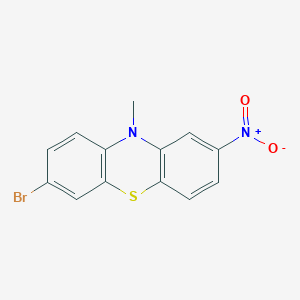
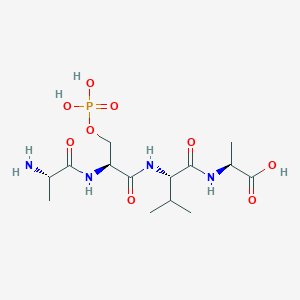
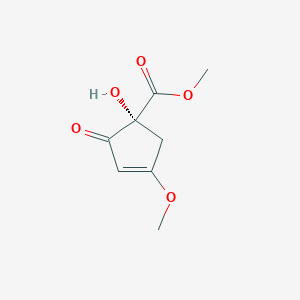
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
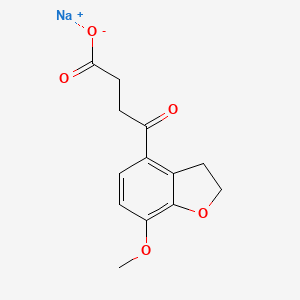
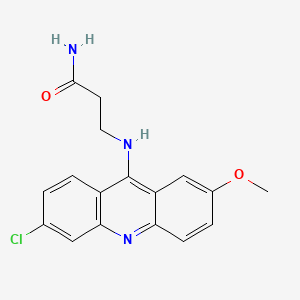


![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
